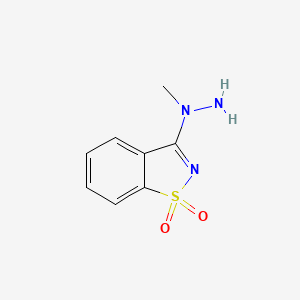

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide

Description

Properties

IUPAC Name |

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11(9)8-6-4-2-3-5-7(6)14(12,13)10-8/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGWZBBWDZAJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of 1,2-benzisothiazole 1,1-dioxide with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.

Substitution: The methylhydrazino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Chemical Formula: C8H8N2O2S

- Molecular Weight: 196.23 g/mol

Its structure features a benzisothiazole core with a methylhydrazino substituent, which contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Research has indicated that derivatives of benzisothiazole compounds, including 3-(1-methylhydrazino)-1,2-benzisothiazole 1,1-dioxide, exhibit significant anticancer properties. A study highlighted a library of compounds derived from 1,2-benzisothiazol-3-one 1,1-dioxide that were screened for their ability to inhibit human mast cell tryptase. One derivative demonstrated an IC50 value of 0.85 µM, indicating potent inhibitory activity against this enzyme associated with cancer progression .

Inhibition of Mast Cell Tryptase

The compound has shown promise as an inhibitor of mast cell tryptase, an enzyme involved in inflammatory responses and tissue remodeling. The modification of the side chain on the benzisothiazole structure resulted in enhanced potency, with some derivatives achieving IC50 values as low as 0.1 µM . This suggests that further development could lead to effective treatments for conditions exacerbated by mast cell activity.

Study of Inflammatory Diseases

Given its role in inhibiting mast cell tryptase, this compound can be utilized in research focused on allergic reactions and inflammatory diseases. Its ability to modulate mast cell function may provide insights into therapeutic strategies for conditions such as asthma and chronic rhinosinusitis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure and Substituent Effects

- 1,2-Benzisothiazole 1,1-Dioxide Derivatives: 3-Amino Derivatives: Compounds like 3-aminobenzo[d]isothiazole 1,1-dioxide exhibit antibacterial activity due to the amino group’s nucleophilicity, which facilitates interactions with bacterial enzymes . 3-Alkoxy/Thio Derivatives: 3-(Allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID) and 3-(alkylthio) derivatives are synthetically valuable as precursors for odorless thiol equivalents . The methylhydrazino substituent, in contrast, is less electrophilic but more nucleophilic, favoring reactions like cyclization or condensation.

- 1,2,3-Benzothiadiazine 1,1-Dioxides: These compounds, such as 4-hydrazino-1,2,3-benzothiadiazine 1,1-dioxide, share structural motifs with the target compound but differ in ring size and substituent positioning.

Electronic Effects

- The sulfone group in the benzisothiazole core stabilizes negative charges, enhancing the leaving-group ability of substituents. For example, 3-(methoxy) derivatives undergo thermal sigmatropic rearrangements due to the electron-withdrawing sulfone , whereas the methylhydrazino group’s electron-donating nature may reduce such reactivity but increase stability in aqueous environments.

Pharmacological and Chemical Properties

| Property | 3-(1-Methylhydrazino)-Benzisothiazole | 3-Amino Derivatives | 3-Alkoxy Derivatives |

|---|---|---|---|

| Bioactivity | Potential kinase inhibition | Antibacterial | Prodrug applications |

| Solubility | Moderate (polar substituents) | High | Low (hydrophobic) |

| Reactivity | Nucleophilic substitution/cyclization | Electrophilic amination | Sigmatropic rearrangement |

| Thermal Stability | Stable up to 150°C | Stable | Rearranges at >100°C |

- Biological Activity: The methylhydrazino group’s ability to chelate metals or inhibit metalloenzymes (e.g., cyclin-dependent kinases) differentiates it from 3-alkoxy derivatives, which are more commonly used as intermediates .

- Stability: Unlike 3-alkoxy derivatives, which isomerize upon heating , the target compound’s stability is enhanced by the hydrazino group’s resonance with the aromatic system.

Conformational and Spectroscopic Differences

- Conformational Flexibility: DFT studies on 3-(allyloxy) derivatives reveal multiple low-energy conformers due to rotational freedom in the allyl group .

- IR/NMR Signatures: The N–H stretching vibrations of the hydrazino group (3200–3400 cm⁻¹) and sulfone S=O stretches (~1300 cm⁻¹) are distinct from the C–O stretches (~1200 cm⁻¹) in alkoxy derivatives .

Biological Activity

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a benzisothiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 196.24 g/mol. The presence of the hydrazine group contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research on related compounds within the benzisothiazole class indicates several biological activities, including:

- Antimicrobial Activity : Compounds similar to 3-(1-Methylhydrazino)-1,2-benzisothiazole have demonstrated antibacterial and antifungal properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Inhibition of Mast Cell Tryptase : Some derivatives have been identified as potent inhibitors of human mast cell tryptase, with IC50 values indicating significant inhibitory effects (e.g., IC50 = 0.85 µM) .

The mechanisms through which 3-(1-Methylhydrazino)-1,2-benzisothiazole exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

Case Studies and Research Findings

Several studies have explored the biological activities of benzisothiazole derivatives:

- Antimicrobial Studies : A study evaluated various derivatives for their antibacterial and antifungal properties. The results indicated that certain N-alkoxybenzyl derivatives exhibited significant antimicrobial activity while others showed selective antifungal effects .

- Tryptase Inhibition : Research highlighted that modifications to the side chains of benzisothiazole derivatives could enhance their potency as mast cell tryptase inhibitors. For example, extending the side chain resulted in an eight-fold increase in potency (IC50 = 0.1 µM) compared to earlier compounds .

- Safety Profile : Toxicological studies on related compounds have assessed dermal toxicity and irritation potential. While some derivatives were found to be irritants, they did not exhibit significant systemic toxicity at certain doses .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide?

Methodological Answer: The compound is synthesized via nucleophilic substitution using saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) as a precursor. Key methods include:

- Organolithium/Grignard Reactions : Reacting saccharin or its pseudo-chloride derivative (3-chloro-1,2-benzisothiazole 1,1-dioxide) with organolithium or Grignard reagents to introduce alkyl/aryl groups at the 3-position .

- Nucleophilic Displacement : Substituting the chloride in pseudosaccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with hydrazine derivatives, such as methylhydrazine, under basic conditions .

Q. Example Protocol :

Dissolve saccharin in anhydrous THF.

Add methylhydrazine dropwise under nitrogen.

Reflux for 8–12 hours, then purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents | Yield (%) | Key By-Products | Reference |

|---|---|---|---|---|

| Organolithium reaction | Saccharin + MeLi | ~60 | Tertiary alcohols | |

| Grignard substitution | Pseudosaccharyl chloride + RMgX | ~75 | Disubstituted products |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylhydrazino group at C-3) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies S=O stretches (~1150–1350 cm) and N–H/N–C vibrations .

- Differential Scanning Calorimetry (DSC) : Monitors thermal stability and phase transitions .

Q. Example Data :

- H NMR (CDCl): δ 2.95 (s, 3H, N–CH), 3.20–3.50 (m, 2H, NH–NH) .

- IR (KBr): 1320 cm (S=O symmetric stretch) .

Advanced Research Questions

Q. How does thermal isomerization impact the structural integrity of 3-substituted benzisothiazole derivatives?

Methodological Answer: Thermally induced sigmatropic rearrangements (e.g., [3,3]-sigmatropic shifts) can alter the substituent’s position. For example:

- Solid-State Isomerization : 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide undergoes [1,3]-sigmatropic shifts at ≥150°C, forming N-methyl derivatives .

- Kinetic Control : Reaction conditions (solvent, temperature) dictate product distribution. Use DSC to monitor exothermic transitions and polarized light thermomicroscopy to track crystalline phase changes .

Computational Insights :

DFT/B3LYP calculations predict transition states and activation energies for isomerization pathways .

Q. Table 2: Conformational Energy Landscape

| Conformer | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|

| TSk | 0.00 | 47 |

| TC | 1.97 | 16 |

| GSk | 2.00 | 18 |

Q. How can researchers address contradictions in reaction yields or by-product formation during synthesis?

Methodological Answer:

- By-Product Analysis : Tertiary alcohols (e.g., 8 in ) form via competing nucleophilic attack on the sulfonyl group. Optimize reaction conditions (e.g., lower temperature, excess organolithium reagent) to minimize side reactions .

- Chromatographic Purification : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate disubstituted products (e.g., 3,3-disubstituted derivatives) .

Q. What experimental protocols assess the antibacterial activity of 3-(1-Methylhydrazino)-1,2-benzisothiazole derivatives?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Use broth microdilution per CLSI guidelines .

- Statistical Validation : Analyze triplicate data via one-way ANOVA with Dunnett’s test (p < 0.05 significance threshold) .

Q. Example Results :

Q. How do electron-withdrawing substituents influence the reactivity of benzisothiazole derivatives?

Methodological Answer:

- Nucleophilic Substitution : The sulfonyl group enhances leaving-group ability (e.g., Cl in pseudosaccharyl chloride). Substituents at C-3 modulate reactivity: electron-withdrawing groups accelerate substitution, while bulky groups hinder it .

- DFT Correlation : Electron density maps (e.g., Laplacian of kinetic energy density) predict regioselectivity in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.